A Comprehensive Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS 236750-65-5)
A Comprehensive Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS 236750-65-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a key chemical intermediate, primarily recognized for its role in the synthesis of potent pharmaceutical compounds. Its molecular structure, featuring a substituted benzonitrile core, makes it a valuable building block in the development of targeted therapies. This technical guide provides a detailed overview of its physicochemical properties, synthesis, and relevance in medicinal chemistry, with a focus on its application in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] Erlotinib is a crucial drug in the treatment of non-small cell lung cancer.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 236750-65-5 | [3] |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [3][4] |
| Molecular Weight | 296.28 g/mol | [3][4] |
| Appearance | Yellow-green crystalline powder | |
| Melting Point | 139-143 °C | |
| Boiling Point | 459.3 ± 45.0 °C (Predicted) | [2] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [5] |
| Storage | +5°C | [3] |
Spectroscopic Data
Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
The synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is typically achieved through the nitration of its precursor, 3,4-bis(2-methoxyethoxy)benzonitrile. A representative experimental protocol is detailed below.
Experimental Protocol: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile
Materials:
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3,4-bis(2-methoxyethoxy)benzonitrile
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Glacial Acetic Acid
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Concentrated Sulfuric Acid
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Concentrated Nitric Acid
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Anhydrous Sodium Sulfate
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Water
Procedure:
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Preparation of Feedstock I: Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid.
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Nitration Reaction: In a suitable reactor, introduce Feedstock I, concentrated sulfuric acid (Feedstock II), and concentrated nitric acid (Feedstock III) at controlled flow rates. A molar ratio of HNO₃ to 3,4-bis(2-methoxyethoxy)benzonitrile of 1.5:1 and a mass ratio of concentrated nitric acid to concentrated sulfuric acid of 1:4 is maintained.[1] The reaction temperature is set to 60 °C with a residence time of 60 seconds.[1]
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Work-up: The reaction mixture is cooled, and the glacial acetic acid is removed by distillation under reduced pressure.[1] The residue is then taken up in 1.2 L of water and extracted twice with 1 L of ethyl acetate.[1]
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Purification: The combined organic phases are washed with a saturated sodium bicarbonate solution until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.[1]
This process has been reported to yield 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile with a purity of over 98%.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile.
Role in Drug Development
The primary significance of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile in drug development lies in its role as a key intermediate in the synthesis of Erlotinib. The subsequent chemical transformations involve the reduction of the nitro group to an amine, followed by cyclization and coupling reactions to form the final quinazoline-based drug molecule.
Reduction of the Nitro Group
A crucial step in the synthetic pathway to Erlotinib is the reduction of the nitro group of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile to form 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. This transformation is typically achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.
Logical Relationship to Erlotinib
Caption: Role as an intermediate in the synthesis of Erlotinib.
Biological Activity
There is currently no significant publicly available data on the specific biological activity or signaling pathway modulation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile itself. Its biological relevance is primarily attributed to its role as a precursor to the EGFR inhibitor, Erlotinib. As an impurity in the final drug product, its potential biological effects would be of interest in toxicology and drug safety studies.
Safety and Handling
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile should be handled with care in a laboratory setting. While specific toxicity data is limited, related nitroaromatic and nitrile compounds can be hazardous. Standard safety precautions should be followed:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation, ingestion, and skin contact.
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In case of contact, rinse the affected area with plenty of water.
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Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a crucial intermediate for the pharmaceutical industry, particularly in the synthesis of the anti-cancer drug Erlotinib. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and its pivotal role in drug development. For researchers and scientists in this field, a thorough understanding of this compound is essential for the efficient and safe production of life-saving therapeutics.
